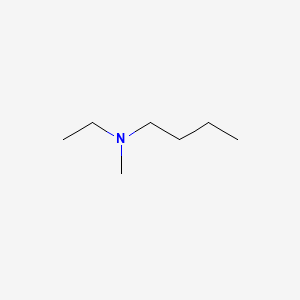
1-Butanamine, N-ethyl-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C7H17N and a molecular weight of 115.2166 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, N-ethyl-N-methylbutan-1-amine .
Métodos De Preparación
The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through various methods. One common synthetic route involves the alkylation of butanamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Butanamine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Industrial Production: Industrially, this compound can be produced through continuous flow processes where butanamine is reacted with ethyl and methyl halides in a reactor system designed for high efficiency and yield.
Análisis De Reacciones Químicas
1-Butanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the nitrogen atom is replaced by other nucleophiles like halides or hydroxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions include amine oxides, secondary amines, and substituted amines.
Aplicaciones Científicas De Investigación
1-Butanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in certain polymerization reactions.
Mecanismo De Acción
The mechanism by which 1-Butanamine, N-ethyl-N-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The pathways involved include binding to specific receptors or enzymes, leading to changes in biochemical processes.
Comparación Con Compuestos Similares
1-Butanamine, N-ethyl-N-methyl- can be compared with other similar compounds such as:
1-Butanamine, N-ethyl-: This compound has one less methyl group attached to the nitrogen atom, making it a secondary amine.
1-Butanamine, N-methyl-: This compound has one less ethyl group attached to the nitrogen atom, also making it a secondary amine.
N,N-Dimethylethanamine: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine but with a shorter carbon chain.
The uniqueness of 1-Butanamine, N-ethyl-N-methyl- lies in its specific alkyl group arrangement, which influences its chemical reactivity and applications.
Propiedades
Número CAS |
66225-40-9 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |
Clave InChI |
WOLFCKKMHUVEPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















